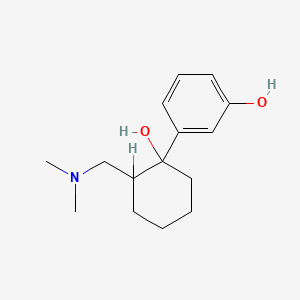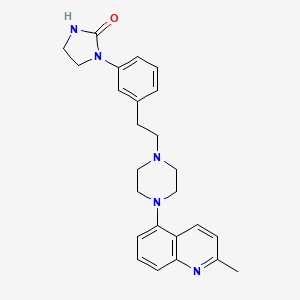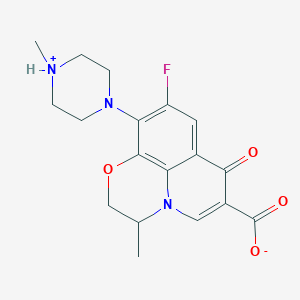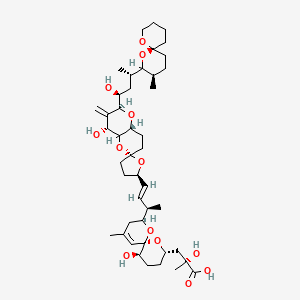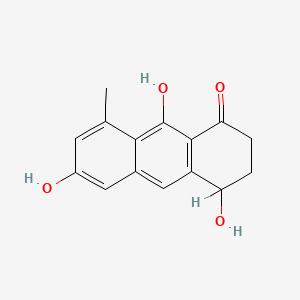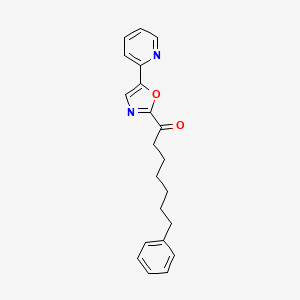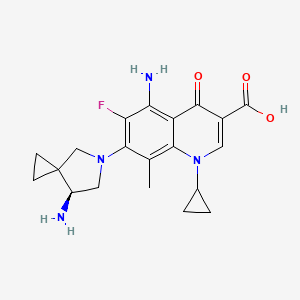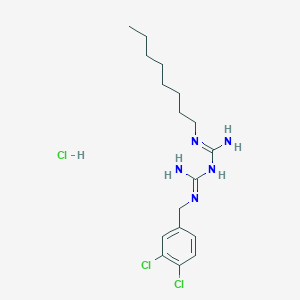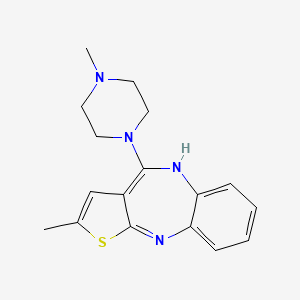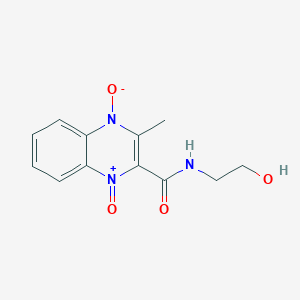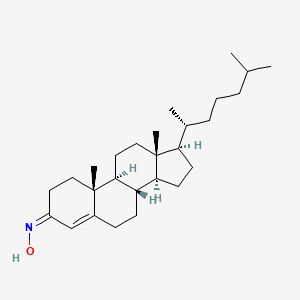
Olesoxime, Z-
Overview
Description
Olesoxime is a cholesterol-like small molecule that has demonstrated a remarkable neuroprotective profile in a battery of both in vitro and in vivo preclinical models. For example, it has demonstrated the ability to prevent neurodegeneration, enhance nerve function and accelerate neuroregeneration following nerve trauma.
Mechanism of Action
Target of Action
Olesoxime, also known as TRO19622, primarily targets proteins of the outer mitochondrial membrane . It interacts with two components of the mitochondrial permeability transition pore (mPTP), namely VDAC and TSPO . These proteins play a crucial role in regulating mitochondrial metabolism and response to oxidative stress .
Mode of Action
Olesoxime interacts with protein components of the mPTP, preventing the release of apoptotic factors and thereby protecting the neuron . This interaction occurs at the lipid-protein interface of the VDAC β-barrel, hindering αSyn translocation through the VDAC pore and affecting VDAC voltage gating . This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications .
Biochemical Pathways
Olesoxime’s interaction with the mPTP affects various biochemical pathways. Mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to a large influx of calcium through calcium channels . By preventing the opening of the mPTP, Olesoxime helps maintain mitochondrial function under stress conditions . In preclinical studies on Huntington’s disease, the disease-attenuating effects of olesoxime were attributed to modulating the activity of calcium-dependent proteases called calpains .
Pharmacokinetics
Olesoxime is orally active and can cross the blood-brain barrier . It has successfully completed regulatory preclinical assessment of pharmacology, safety, toxicity, and pharmacokinetics to conduct clinical trials . Phase 1 studies have evaluated human safety, tolerance, and pharmacokinetics of olesoxime at single and multiple doses in healthy volunteers and both ALS and SMA patients .
Result of Action
Olesoxime exerts a potent neuroprotective effect in various in vitro and in vivo models . It has been shown to provide significant protection in experimental animal models of motor neuron disorders, particularly ALS . By suppressing calpain activation, Olesoxime reduces the levels of mutant huntingtin fragments, thereby alleviating behavioral and neuropathological phenotypes .
Action Environment
The action of Olesoxime can be influenced by environmental factors. For instance, an increase in extracellular Cl- enhances the action of Olesoxime on exocytosis . Moreover, Olesoxime increases intracellular Cl- levels , suggesting that the cellular environment can modulate the efficacy of Olesoxime.
Biochemical Analysis
Biochemical Properties
Olesoxime plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets proteins of the outer mitochondrial membrane, such as the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO) . These interactions help prevent the opening of the mitochondrial permeability transition pore (mPTP), which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime has been shown to modulate the activity of calcium-dependent proteases called calpains, which are involved in various cellular processes .
Cellular Effects
Olesoxime exerts its effects on various types of cells and cellular processes by promoting the function and survival of neurons and other cell types under disease-relevant stress conditions . It influences cell function by preventing the opening of the mPTP, thereby maintaining mitochondrial integrity and function . Olesoxime also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of VDAC and TSPO . In particular, it has been shown to provide significant protection in experimental animal models of motor neuron disorders, such as ALS and SMA .
Molecular Mechanism
The molecular mechanism of Olesoxime involves its interaction with VDAC and TSPO on the outer mitochondrial membrane . By binding to these proteins, Olesoxime prevents the opening of the mPTP, which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, calcium-dependent proteases that play a role in various cellular processes . This modulation helps protect neurons and other cell types from disease-relevant stress conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olesoxime have been observed to change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies . Olesoxime has been shown to provide sustained neuroprotective effects by maintaining mitochondrial integrity and function over extended periods . Additionally, its ability to modulate the activity of calpains and other biomolecules contributes to its long-term efficacy in protecting neurons and other cell types .
Dosage Effects in Animal Models
The effects of Olesoxime vary with different dosages in animal models. Studies have shown that Olesoxime provides significant neuroprotective effects at various dosages, with higher doses generally resulting in more pronounced effects . There may be threshold effects, as well as potential toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .
Metabolic Pathways
Olesoxime is involved in several metabolic pathways, including those related to mitochondrial function and calcium homeostasis . It interacts with enzymes and cofactors involved in these pathways, such as VDAC and TSPO, to maintain mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, which play a role in various cellular processes . These interactions help regulate metabolic flux and maintain cellular homeostasis .
Transport and Distribution
Olesoxime is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . It has been shown to cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system . Olesoxime primarily localizes to the mitochondria, where it interacts with VDAC and TSPO to maintain mitochondrial integrity and function . Its ability to cross the blood-brain barrier and target mitochondria makes it a promising candidate for treating neurodegenerative diseases .
Subcellular Localization
Olesoxime primarily localizes to the mitochondria, where it exerts its neuroprotective effects by interacting with VDAC and TSPO . These interactions help maintain mitochondrial integrity and function, preventing the opening of the mPTP and protecting neurons and other cell types from disease-relevant stress conditions . The subcellular localization of Olesoxime is crucial for its activity and function, as it allows the compound to target specific compartments and organelles within the cell .
Properties
| Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. | |
CAS No. |
22033-87-0 |
Molecular Formula |
C27H45NO |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
N-[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
QNTASHOAVRSLMD-RNMWJFICSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CC[C@]34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
Appearance |
Solid powder |
| 66514-00-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


